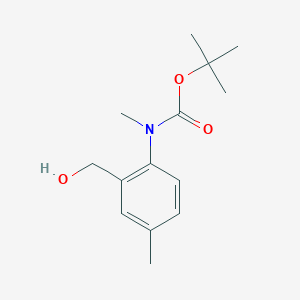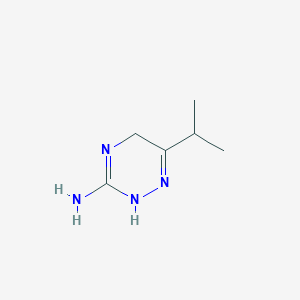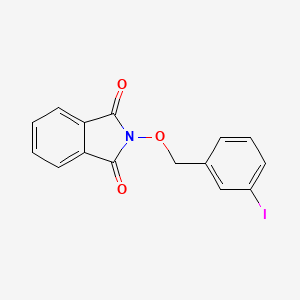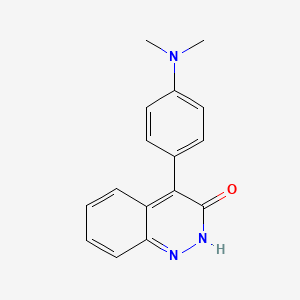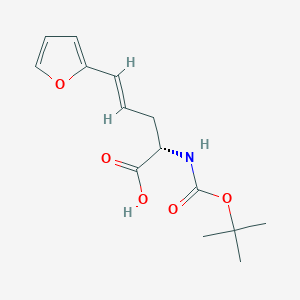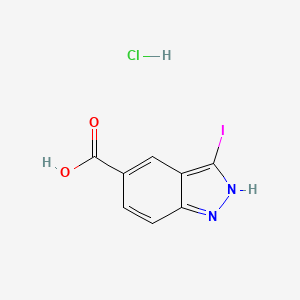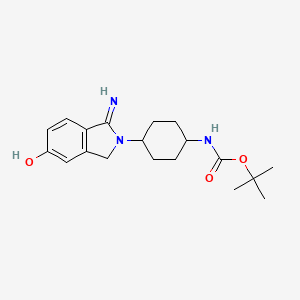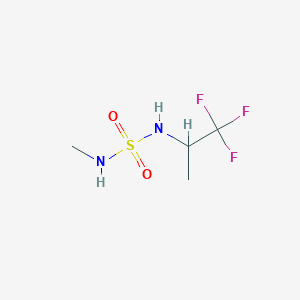
N-Methyl-1,1,1-trifluoro-2-propylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1,1,1-trifluoro-2-propylsulfamide is a chemical compound with the molecular formula C4H9F3N2O2S and a molecular weight of 206.19 g/mol It is characterized by the presence of a trifluoromethyl group, a methyl group, and a sulfamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,1,1-trifluoro-2-propylsulfamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-methylsulfamide with 1,1,1-trifluoro-2-propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1,1,1-trifluoro-2-propylsulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfamides.
Aplicaciones Científicas De Investigación
N-Methyl-1,1,1-trifluoro-2-propylsulfamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Mecanismo De Acción
The mechanism of action of N-Methyl-1,1,1-trifluoro-2-propylsulfamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfamide group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and function .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methylsulfamide
- 1,1,1-Trifluoro-2-propylamine
- N-Methyl-1,1,1-trifluoro-2-propylamine
Uniqueness
N-Methyl-1,1,1-trifluoro-2-propylsulfamide is unique due to the presence of both a trifluoromethyl group and a sulfamide group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity, while the sulfamide group provides opportunities for hydrogen bonding and other interactions .
Propiedades
Fórmula molecular |
C4H9F3N2O2S |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-(methylsulfamoyl)propan-2-amine |
InChI |
InChI=1S/C4H9F3N2O2S/c1-3(4(5,6)7)9-12(10,11)8-2/h3,8-9H,1-2H3 |
Clave InChI |
YAOAOPPXYHQOTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)NS(=O)(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


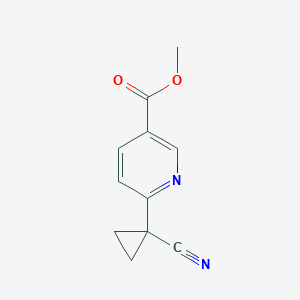
![4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13102334.png)
